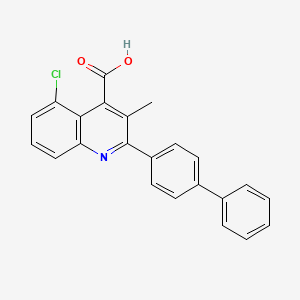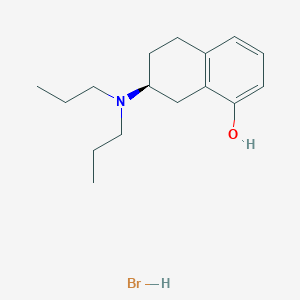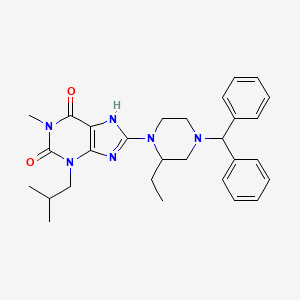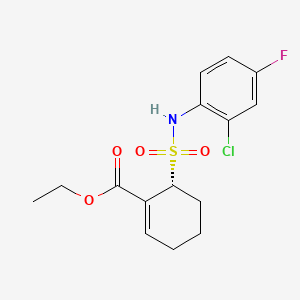
Resatorvid
Descripción general
Descripción
Resatorvid, also known as TAK-242, is a cyclohexane derivative that was developed by scientists at Takeda Pharmaceuticals. It is primarily known for its role as an inhibitor of Toll-like receptor 4 (TLR4), a receptor involved in the immune response. This compound has been investigated for its potential therapeutic applications in conditions such as sepsis, inflammatory diseases, and various forms of cancer .
Aplicaciones Científicas De Investigación
Resatorvid has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study TLR4 signaling pathways and to develop new inhibitors.
Biology: this compound is employed in research to understand the role of TLR4 in various biological processes, including inflammation and immune response.
Medicine: The compound has been investigated for its potential therapeutic effects in conditions such as sepsis, inflammatory diseases, and cancer.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mecanismo De Acción
Resatorvid exerts its effects by binding directly to the intracellular domain of Toll-like receptor 4 (TLR4). This binding prevents TLR4 from interacting with its adaptor molecules, such as TIRAP, thereby inhibiting downstream signal transduction. As a result, the production of inflammatory mediators, such as cytokines, is suppressed. This mechanism makes this compound a potent anti-inflammatory agent .
Actividad Biológica
Resatorvid has been shown to be a potent agonist of the GPCR family of receptors, and has been used in a variety of laboratory experiments to study the effects of GPCR activation on cellular physiology. This compound has been shown to be effective in activating various GPCRs, including the serotonin receptor, the dopamine receptor, and the adrenergic receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the expression of genes involved in cell growth and differentiation, as well as the regulation of gene expression and metabolism. This compound has also been shown to modulate the activity of enzymes involved in various metabolic pathways, including glycolysis, fatty acid oxidation, and amino acid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Resatorvid has several advantages for laboratory experiments. It is a potent agonist of the GPCR family of receptors, and has been shown to be effective in activating various GPCRs. Additionally, this compound is relatively easy to synthesize and can be easily achieved in a laboratory setting. However, this compound also has several limitations for laboratory experiments. This compound has a relatively short half-life and is rapidly metabolized, making it difficult to maintain a constant concentration of the compound. Additionally, this compound is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
Resatorvid has several potential future directions for research. One potential future direction is to investigate the effects of this compound on different types of cells and tissues, such as stem cells and cancer cells. Additionally, research could be conducted to investigate the effects of this compound on various physiological processes, such as inflammation and immunity. Furthermore, research could be conducted to investigate the effects of this compound on the regulation of gene expression and metabolism. Additionally, research could be conducted to investigate the effects of this compound on the development of new drugs and therapies. Finally, research could be conducted to investigate the potential therapeutic uses of this compound, such as in the treatment of various diseases and disorders.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of resatorvid involves several steps, starting with the preparation of the cyclohexene core. The key steps include:
Formation of the cyclohexene ring: This is achieved through a series of cyclization reactions.
Introduction of the sulfonamide group: This involves the reaction of the cyclohexene derivative with a sulfonamide reagent.
Addition of the carboxylate group: This step involves esterification to introduce the ethyl carboxylate group.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce this compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Resatorvid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonamide and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Resatorvid is unique in its specific inhibition of TLR4 signaling. Similar compounds include:
TLR4-IN-C34: Another TLR4 inhibitor with a different chemical structure.
M62812: A compound with similar TLR4 inhibitory properties but different pharmacokinetics and pharmacodynamics.
Compared to these compounds, this compound has shown superior potency and selectivity in inhibiting TLR4 signaling, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl (6R)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEIJTHMHDMWLJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CCCC[C@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947269 | |
| Record name | Resatorvid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TAK-242 suppresses production of inflammatory mediators such as cytokine by inhibiting the signal transduction through Toll-like receptor 4 (TLR4) which is one of the receptors recognizing the bacterial components. | |
| Record name | Resatorvid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
243984-11-4 | |
| Record name | Resatorvid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243984-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resatorvid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243984114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resatorvid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resatorvid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESATORVID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MZ648C31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of resatorvid?
A1: this compound (TAK-242) selectively targets Toll-like receptor 4 (TLR4). [, , , ]
Q2: How does this compound interact with TLR4?
A2: this compound binds directly to the intracellular domain of TLR4, specifically at the amino acid cysteine 747 (Cys747). [] This binding interferes with the interaction between TLR4 and its adaptor molecules, such as TIRAP and TRAM. []
Q3: What are the downstream consequences of this compound binding to TLR4?
A3: By disrupting the TLR4 signaling pathway, this compound inhibits the activation of downstream signaling cascades, including NF-κB, MAPK (JNK, p38, ERK), and interferon-sensitive response element (ISRE) activation. [, , ] This inhibition reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. [, , , , , , , , , ]
Q4: Does this compound affect the expression levels of TLR4 itself?
A5: this compound does not seem to directly influence TLR4 expression levels. Studies using human coronary artery endothelial cells exposed to LPS showed no effect of this compound on TLR4 expression. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H17ClN4O3S, and its molecular weight is 452.92 g/mol. [This information is not explicitly stated in the provided abstracts but can be found in chemical databases.]
Q6: Is there spectroscopic data available for this compound?
A7: While the provided abstracts don't detail specific spectroscopic data, studies have employed techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), hot-stage microscopy (HSM), Raman spectroscopy, and attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopic analysis to characterize this compound and its formulations. []
Q7: Has the compatibility of this compound with various topical formulations been investigated?
A8: Yes, researchers have explored incorporating this compound into topical formulations using FDA-approved excipients, such as DermaBaseTM, PENcreamTM, polyethylene glycol (PEG)-400, propylene glycol (PG), carbomer gel, hyaluronic acid (HA) gel, and Pluronic® F-127 poloxamer triblock copolymer gel. []
Q8: What is the significance of developing topical this compound formulations?
A9: Topical formulations are particularly relevant for skin conditions like nonmelanoma skin cancer (NMSC). Delivering this compound directly to the skin could enhance its efficacy in preventing UV-induced damage and tumorigenesis while minimizing systemic side effects. [, , ]
Q9: How is this compound metabolized in the body?
A10: One known metabolite of this compound is 4-amino-3-chlorophenyl hydrogen sulfate (M-III). Research indicates significant species differences in the pharmacokinetics of M-III between rats and dogs, primarily attributed to variations in urinary excretion processes. [, ]
Q10: What in vitro models have been used to investigate the efficacy of this compound?
A10: Various cell lines have been employed to study this compound's effects, including:
- Human keratinocytes (HaCaT) to understand its role in UV-induced stress signaling and epithelial-mesenchymal transition (EMT). []
- Murine macrophage cell line (RAW264.7) to investigate its ability to suppress LPS-induced inflammation. [, , ]
- Human coronary artery endothelial cells (HCAECs) to examine its impact on vascular inflammatory responses. []
- Human gastric cancer cell line (MFC) to evaluate its potential as a radiosensitizer. []
Q11: What in vivo models have been utilized to assess this compound's therapeutic potential?
A11: Several animal models have been employed, including:
- UV-induced skin tumorigenesis in SKH-1 mice: this compound significantly suppressed tumor area and multiplicity, demonstrating its potential in NMSC chemoprevention. [, ]
- Global cerebral ischemic reperfusion injury in rats: this compound pretreatment reduced brain inflammatory markers and histopathological damage, suggesting neuroprotective effects. []
- Methotrexate-induced liver injury in rats: this compound pretreatment showed hepatoprotective effects, reducing inflammation and partially restoring histopathological fatty alterations. []
- Cyclophosphamide-induced mouse cystitis: this compound prevented voiding dysfunction and inflammation, highlighting its potential in treating interstitial cystitis/bladder pain syndrome (IC/BPS). []
- Heme-induced acute lung injury in sickle cell mice: this compound preserved lung function and improved survival, offering a potential therapeutic strategy for acute chest syndrome. []
Q12: Are there any biomarkers associated with this compound's efficacy?
A14: While specific biomarkers for this compound's efficacy are still under investigation, researchers are exploring the correlation between TLR4 expression levels and treatment response. For instance, in hepatocellular carcinoma (HCC), high tumoral TLR4 mRNA expression was linked to NAFLD and obesity, suggesting a potential target population for this compound-based chemoprevention. []
Q13: What drug delivery strategies are being investigated to enhance the efficacy of this compound?
A15: Researchers are actively exploring innovative drug delivery systems, such as in situ forming photo-crosslinked hydrogels, to improve this compound's delivery to specific target tissues, like surgical wound beds in breast cancer models. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1680444.png)
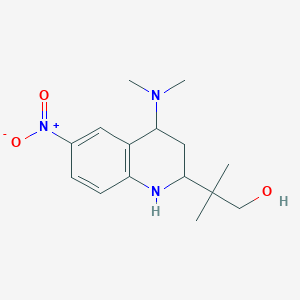
![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)
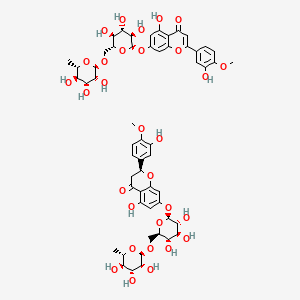
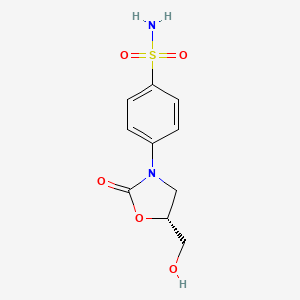
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
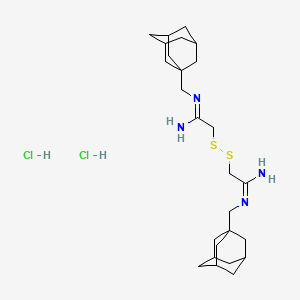
![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)
